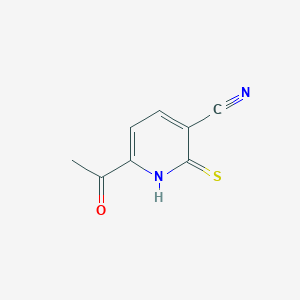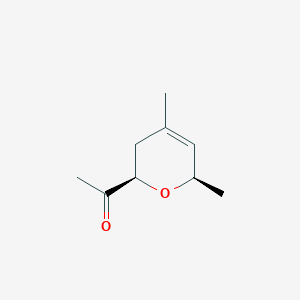
Ethanone, 1-(3,6-dihydro-4,6-dimethyl-2H-pyran-2-yl)-, cis-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(3,6-dihydro-4,6-dimethyl-2H-pyran-2-yl)-, cis-(9CI) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as cis-4,6-dimethyl-2-oxo-1,3-dioxane and is commonly used in the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(3,6-dihydro-4,6-dimethyl-2H-pyran-2-yl)-, cis-(9CI) is not well understood. However, it is believed that this compound acts as a nucleophile in various chemical reactions. It can also act as a chiral auxiliary in asymmetric synthesis.
Biochemical and Physiological Effects:
There is limited information available regarding the biochemical and physiological effects of Ethanone, 1-(3,6-dihydro-4,6-dimethyl-2H-pyran-2-yl)-, cis-(9CI). However, it has been reported that this compound has low toxicity and is not mutagenic or carcinogenic.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Ethanone, 1-(3,6-dihydro-4,6-dimethyl-2H-pyran-2-yl)-, cis-(9CI) in lab experiments is its high purity and stability. This compound is also readily available and relatively inexpensive. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Orientations Futures
There are several future directions for research involving Ethanone, 1-(3,6-dihydro-4,6-dimethyl-2H-pyran-2-yl)-, cis-(9CI). One area of research could focus on the development of new synthetic methods for this compound. Another area of research could investigate the potential applications of this compound in the development of new pharmaceuticals and agrochemicals. Additionally, research could be conducted to better understand the mechanism of action and biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of Ethanone, 1-(3,6-dihydro-4,6-dimethyl-2H-pyran-2-yl)-, cis-(9CI) can be achieved through a multistep process. The first step involves the reaction of 4,6-dimethyl-2H-pyran-2-one with acetic anhydride in the presence of a catalyst such as sulfuric acid. This reaction results in the formation of 4,6-dimethyl-2-oxo-1,3-dioxane. The next step involves the isomerization of 4,6-dimethyl-2-oxo-1,3-dioxane to cis-4,6-dimethyl-2-oxo-1,3-dioxane using a base such as sodium hydroxide. The final step involves the purification of the compound using techniques such as distillation and recrystallization.
Applications De Recherche Scientifique
Ethanone, 1-(3,6-dihydro-4,6-dimethyl-2H-pyran-2-yl)-, cis-(9CI) has various scientific research applications. It is commonly used as a starting material in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and fragrances. This compound has also been used as a ligand in metal-catalyzed reactions and as a reagent in organic synthesis.
Propriétés
Numéro CAS |
159849-64-6 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
1-[(2R,6R)-4,6-dimethyl-3,6-dihydro-2H-pyran-2-yl]ethanone |
InChI |
InChI=1S/C9H14O2/c1-6-4-7(2)11-9(5-6)8(3)10/h4,7,9H,5H2,1-3H3/t7-,9-/m1/s1 |
Clé InChI |
KFXVDTCSSLAXBH-VXNVDRBHSA-N |
SMILES isomérique |
C[C@@H]1C=C(C[C@@H](O1)C(=O)C)C |
SMILES |
CC1C=C(CC(O1)C(=O)C)C |
SMILES canonique |
CC1C=C(CC(O1)C(=O)C)C |
Synonymes |
Ethanone, 1-(3,6-dihydro-4,6-dimethyl-2H-pyran-2-yl)-, cis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



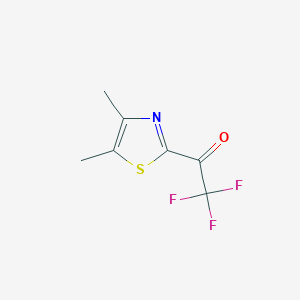
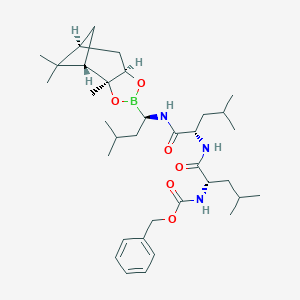
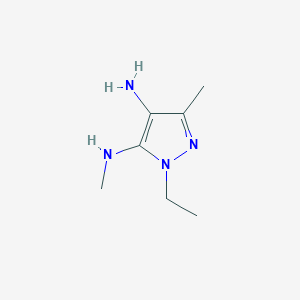
![2-[(4-Chlorophenyl)thio]nicotinamide](/img/structure/B62982.png)

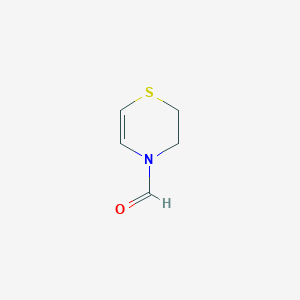
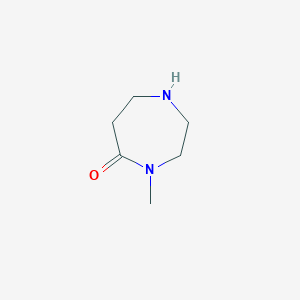

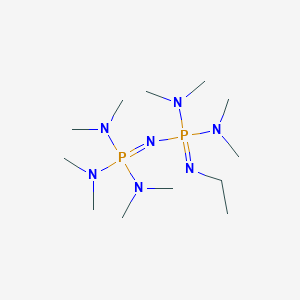
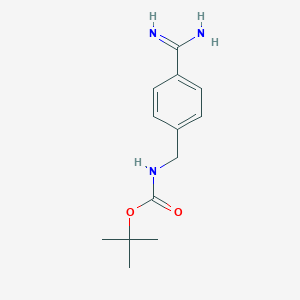
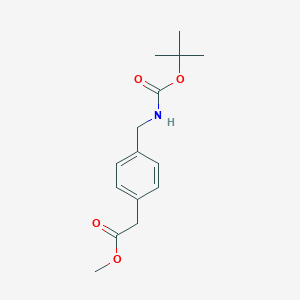
![Carbamic acid, [(1R,4S)-4-(hydroxymethyl)-2-cyclobuten-1-yl]-, 1,1-](/img/structure/B63001.png)
